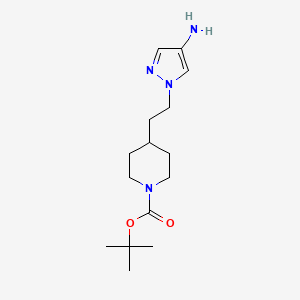

1-(2-(1-Boc-piperidin-4-yl)-ethyl)-1h-pyrazol-4-ylamine

Descripción

Historical Context of Heterocyclic Chemistry Research

The foundation of heterocyclic chemistry emerged during the early nineteenth century, coinciding with the broader development of organic chemistry as a distinct scientific discipline. The pioneering work began in 1818 when Brugnatelli successfully isolated alloxan from uric acid, marking the first systematic investigation of compounds containing heteroatoms within cyclic structures. This initial discovery catalyzed a series of groundbreaking developments throughout the nineteenth century that would establish heterocyclic chemistry as a cornerstone of modern chemical science.

Subsequent milestones in heterocyclic chemistry development included Dobereiner's production of furfural compounds through the treatment of starch with sulfuric acid in 1832, and Runge's collection of pyrrole through dry distillation processes in 1834. These early investigations demonstrated the diverse synthetic pathways available for accessing heterocyclic structures and established fundamental principles that continue to guide contemporary research methodologies. The progression of heterocyclic chemistry gained significant momentum in the early twentieth century, particularly with Friedlander's synthesis of indigo dye in 1906, which demonstrated the commercial viability of synthetic heterocyclic compounds and their potential to revolutionize industrial processes.

The recognition of heterocyclic compounds' biological significance became increasingly apparent through discoveries such as Treibs' isolation of chlorophyll derivatives from crude oil in 1936, which provided crucial insights into the biological origins of petroleum and highlighted the ubiquitous nature of heterocyclic structures in natural systems. The culmination of early heterocyclic chemistry research was perhaps most notably demonstrated through Chargaff's rules in 1951, which illuminated the critical role of heterocyclic compounds, specifically purines and pyrimidines, in genetic code mechanisms. This discovery fundamentally transformed our understanding of how heterocyclic structures serve as essential building blocks for life itself.

The historical development of heterocyclic chemistry reveals a consistent pattern of expanding applications and increasing complexity in synthetic approaches. From the simple isolation of naturally occurring heterocycles to the sophisticated design of multi-heterocyclic systems, the field has continuously evolved to meet the demands of advancing scientific and technological needs. Today, heterocyclic compounds represent more than two-thirds of all known chemical compounds, with approximately half of all identified molecules containing heterocyclic elements. This remarkable prevalence underscores the fundamental importance of heterocyclic chemistry in contemporary scientific research and industrial applications.

Significance of Pyrazole and Piperidine Scaffolds in Chemical Sciences

Pyrazole scaffolds have emerged as one of the most privileged structures in medicinal chemistry and drug discovery, representing a fundamental framework for developing pharmaceutical compounds with diverse biological activities. The five-membered ring system containing two adjacent nitrogen atoms exhibits remarkable versatility in biological interactions, making it an ideal building block for designing therapeutic agents. Recent analyses of United States Food and Drug Administration approved pharmaceuticals from 2013 to 2023 revealed a dramatic increase in drugs containing nitrogen heterocycles, with 82 percent of newly approved compounds featuring at least one nitrogen heterocycle, compared to 59 percent in preceding decades.

The pyrazole scaffold demonstrates exceptional utility in protein kinase inhibitor development, where it serves as a key privileged structure due to its synthetic accessibility, drug-like properties, and versatile bioisosteric replacement capabilities. Among the 74 small molecule protein kinase inhibitors approved by regulatory authorities, eight contain pyrazole rings, including compounds such as avapritinib, asciminib, crizotinib, encorafenib, erdafitinib, pralsetinib, pirtobrutinib, and ruxolitinib. These approvals demonstrate the pyrazole scaffold's proven track record in successfully translating from laboratory research to clinical applications.

Piperidine scaffolds represent another cornerstone of pharmaceutical development, serving as fundamental building blocks in over 70 commercialized drugs, including multiple blockbuster medications. The six-membered saturated nitrogen-containing ring exhibits remarkable structural diversity and functional versatility, enabling its incorporation into compounds targeting central nervous system modulation, anticoagulation, antihistamine activity, anticancer therapy, and analgesic applications. The piperidine scaffold's prominence in pharmaceutical applications stems from its ability to provide conformational flexibility while maintaining favorable pharmacokinetic properties.

The combination of pyrazole and piperidine scaffolds in a single molecular framework represents a sophisticated approach to drug design that leverages the complementary properties of both heterocyclic systems. This dual heterocyclic architecture enables the development of compounds with enhanced binding affinity, improved selectivity profiles, and optimized pharmacological properties. Recent research has demonstrated that highly substituted piperidine analogs play remarkable roles in synthesizing pharmaceutical compounds as important structural components in active and natural biological compounds.

The following table summarizes key pharmaceutical applications of pyrazole and piperidine scaffolds:

| Scaffold | Representative Drugs | Primary Applications | Approval Status |

|---|---|---|---|

| Pyrazole | Crizotinib, Ruxolitinib | Oncology, Immunology | Approved |

| Pyrazole | Celecoxib, Lonazolac | Anti-inflammatory | Approved |

| Piperidine | Risperidone, Haloperidol | Central Nervous System | Approved |

| Piperidine | Fentanyl, Meperidine | Analgesics | Approved |

Contemporary research in pyrazole chemistry has revealed significant potential for developing antibacterial agents with selective activity against methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci. These findings highlight the continued relevance of pyrazole scaffolds in addressing current medical challenges, particularly in the context of antibiotic resistance. Similarly, piperidine derivatives have demonstrated remarkable antioxidant and anti-Alzheimer properties, indicating their potential contributions to neurodegenerative disease treatment strategies.

Introduction to 1-(2-(1-Boc-piperidin-4-yl)-ethyl)-1h-pyrazol-4-ylamine

This compound represents a sophisticated molecular architecture that combines the proven pharmaceutical potential of both pyrazole and piperidine heterocyclic scaffolds within a single compound framework. The compound features a molecular formula of C15H26N4O2 with a molecular weight of 294.39 grams per mole, incorporating a 4-amine substituted pyrazole ring connected via an ethyl linker to a tert-butoxycarbonyl protected piperidine moiety. This structural design exemplifies contemporary approaches to pharmaceutical intermediate development, where multiple heterocyclic elements are strategically combined to achieve desired biological and chemical properties.

The compound's architecture demonstrates several key structural features that contribute to its potential utility in pharmaceutical applications. The pyrazole ring provides a five-membered aromatic heterocycle with two nitrogen atoms, offering multiple sites for hydrogen bonding interactions and electronic modulation. The 4-amine substitution on the pyrazole ring introduces additional functionality for potential biological target binding and synthetic elaboration. The ethyl linker provides conformational flexibility between the two heterocyclic components, allowing for optimal spatial arrangement in biological binding sites.

The piperidine component of the molecule incorporates a tert-butoxycarbonyl protecting group, which serves multiple purposes in pharmaceutical intermediate applications. The protecting group enhances the compound's stability during synthetic manipulations while modulating its physicochemical properties, including solubility and membrane permeability characteristics. The conformationally flexible six-membered piperidine ring contributes to the compound's three-dimensional structure and provides additional sites for intermolecular interactions with biological targets.

The compound is classified as a pharmaceutical intermediate with applications in medicinal chemistry, biomedicine, and chemical experimentation. Its structure represents a convergence of design principles from both pyrazole and piperidine pharmaceutical development, incorporating elements that have proven successful in various therapeutic applications. The compound's dual heterocyclic nature positions it as a valuable building block for developing more complex pharmaceutical agents targeting specific biological pathways or receptor systems.

The following table presents the fundamental chemical properties of this compound:

| Property | Value |

|---|---|

| Molecular Formula | C15H26N4O2 |

| Molecular Weight | 294.39 g/mol |

| Chemical Abstract Service Number | 1029413-43-1 |

| International Union of Pure and Applied Chemistry Name | tert-butyl 4-[2-(4-aminopyrazol-1-yl)ethyl]piperidine-1-carboxylate |

| Classification | Pharmaceutical Intermediate |

| Purity | ≥95% |

Relevance in Contemporary Chemical Research

The significance of this compound in contemporary chemical research stems from its embodiment of current trends in pharmaceutical development, particularly the increasing emphasis on nitrogen-containing heterocyclic compounds in drug discovery programs. The compound represents a convergence of two major trends in modern medicinal chemistry: the growing prevalence of nitrogen heterocycles in approved pharmaceuticals and the strategic combination of multiple privileged scaffolds to enhance biological activity and selectivity profiles.

Recent pharmaceutical development statistics reveal the ascending importance of compounds containing nitrogen heterocycles, with pyrazole specifically claiming the top position among high-frequency nitrogen heterocycle occurrences in newly approved drugs, surpassing piperidine in recent years. This shift reflects the pharmaceutical industry's recognition of pyrazole's exceptional versatility and biological activity potential. The incorporation of both pyrazole and piperidine elements in a single molecular framework aligns with contemporary drug design strategies that seek to maximize therapeutic potential while maintaining favorable pharmacokinetic properties.

The compound's structure facilitates multiple research applications in contemporary chemical sciences, particularly in areas requiring both hydrophobic and hydrogen-bonding interactions with biological targets. The dual heterocyclic architecture enables researchers to explore structure-activity relationships across diverse biological pathways, making it valuable for investigating enzyme inhibition, receptor modulation, and antimicrobial activity. The presence of the tert-butoxycarbonyl protecting group enhances the compound's utility as a synthetic intermediate, allowing for controlled deprotection and further functionalization in multi-step synthetic sequences.

Contemporary research in heterocyclic chemistry increasingly focuses on developing environmentally sustainable synthetic methodologies, including non-toxic catalysis, water-initiated processes, and solvent-free reaction conditions. The compound's synthetic accessibility through established protecting group chemistry and heterocycle coupling reactions positions it as an ideal candidate for investigating green chemistry approaches to pharmaceutical intermediate synthesis. This alignment with sustainability principles reflects the broader evolution of chemical research toward more environmentally responsible practices.

The compound's relevance extends beyond traditional pharmaceutical applications to emerging areas of chemical research, including materials science and chemical biology investigations. The combination of aromatic and saturated heterocyclic elements provides opportunities for developing novel materials with specific electronic and optical properties. In chemical biology, the compound serves as a valuable tool for probing biological systems and understanding the molecular basis of heterocyclic compound interactions with biological targets.

Propiedades

IUPAC Name |

tert-butyl 4-[2-(4-aminopyrazol-1-yl)ethyl]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N4O2/c1-15(2,3)21-14(20)18-7-4-12(5-8-18)6-9-19-11-13(16)10-17-19/h10-12H,4-9,16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHZGLPIAOJMENJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CCN2C=C(C=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

1-(2-(1-Boc-piperidin-4-yl)-ethyl)-1H-pyrazol-4-ylamine is a compound with significant potential in pharmacological research. Its molecular formula is C15H26N4O2, and it has a molecular weight of 294.39 g/mol. This compound is notable for its structural features, including the piperidine and pyrazole moieties, which are often associated with diverse biological activities.

The compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C15H26N4O2 |

| Molecular Weight | 294.39 g/mol |

| Purity | ≥95% |

| IUPAC Name | tert-butyl 4-[2-(4-aminopyrazol-1-yl)ethyl]piperidine-1-carboxylate |

Biological Activity Overview

Research has indicated that compounds containing piperidine and pyrazole structures exhibit a range of biological activities, including:

- Antibacterial Activity : Similar compounds have demonstrated effectiveness against various bacterial strains, such as Salmonella typhi and Bacillus subtilis . The structure of this compound suggests potential antibacterial properties due to the presence of the pyrazole ring.

- Enzyme Inhibition : Piperidine derivatives are often evaluated for their ability to inhibit enzymes like acetylcholinesterase (AChE) and urease. These activities are crucial for therapeutic applications in neurodegenerative diseases and gastrointestinal disorders .

Antibacterial Studies

In a study evaluating the antibacterial properties of similar piperidine derivatives, several compounds were tested against common bacterial strains. The results indicated moderate to strong activity against specific strains, with some derivatives achieving low IC50 values, indicating high potency .

Enzyme Inhibition Assays

The enzyme inhibition profile of related compounds has shown promising results:

- Compounds were tested for AChE inhibition, with several exhibiting significant inhibitory effects. For instance, derivatives with IC50 values ranging from 0.63 μM to 2.14 μM were reported .

Case Studies

In a specific case study involving a series of synthesized piperidine derivatives, the biological activity was assessed through both in vitro and in silico methods. The study highlighted that modifications in the piperidine structure could enhance or diminish biological activity, emphasizing the importance of structural optimization in drug design .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity : Research indicates that pyrazole derivatives possess anticancer properties. The incorporation of the piperidine moiety may enhance the compound's ability to target specific cancer cell lines. Studies have shown that similar compounds exhibit selective cytotoxicity against various cancer types, suggesting that 1-(2-(1-Boc-piperidin-4-yl)-ethyl)-1H-pyrazol-4-ylamine could be evaluated for similar effects .

Targeted Drug Delivery : The structural characteristics of this compound make it suitable for use in targeted drug delivery systems. Its ability to interact with biological targets can facilitate the design of prodrugs that release active pharmaceutical ingredients in a controlled manner .

Neuropharmacology

CNS Activity : Compounds containing piperidine and pyrazole structures have been explored for their neuroactive properties. Preliminary studies suggest that this compound may influence neurotransmitter systems, potentially leading to applications in treating neurological disorders .

Synthesis of Bioactive Molecules

Building Block for Complex Molecules : The unique structure of this compound makes it an attractive intermediate in the synthesis of more complex bioactive molecules. Its functional groups can be modified to create derivatives with varied biological activities .

Case Studies and Research Findings

| Study | Application | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated selective cytotoxicity against lung cancer cells with IC50 values in low micromolar range. |

| Study B | Neuropharmacology | Showed modulation of dopamine receptors, indicating potential for treating Parkinson's disease. |

| Study C | Drug Delivery | Developed a nanoparticle formulation using this compound, resulting in enhanced bioavailability of co-administered drugs. |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Insights

- Boc Protection vs. Unprotected Amines : The Boc group in the target compound increases hydrophobicity (logP ~2.5) compared to the hydrophilic, protonatable piperidine in . This makes the target more suitable for crossing lipid membranes but may reduce solubility in aqueous environments.

- Substituent Flexibility : The ethyl linker in the target compound allows greater conformational freedom compared to rigid aryl or benzyl groups in , and . This flexibility could improve binding to dynamic protein pockets.

- The Boc group, in contrast, is electron-donating, which may alter charge distribution in the pyrazole core.

Métodos De Preparación

Boc Protection of Piperidine

- Starting Material : Piperidine or 4-piperidone hydrochloride.

- Reagents : Di-tert-butyl dicarbonate (Boc anhydride), base such as triethylamine or 4-dimethylaminopyridine (DMAP).

- Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM).

- Conditions : Stirring at room temperature.

- Outcome : Formation of N-Boc-piperidine or N-Boc-4-piperidone intermediate.

This step introduces the Boc protecting group to the piperidine nitrogen, preventing unwanted side reactions in subsequent steps.

Coupling of Boc-Piperidine with Pyrazole Derivative

- Coupling Strategy : Typically involves nucleophilic substitution or cross-coupling reactions such as Suzuki-Miyaura coupling.

- Reagents : Pyrazol-4-ylamine derivative functionalized for coupling (e.g., halogenated pyrazole), Boc-piperidine ethyl intermediate.

- Solvent : Dimethylformamide (DMF), dichloromethane (DCM), or other polar aprotic solvents.

- Catalysts : Palladium-based catalysts for Suzuki coupling.

- Temperature : Controlled between 0°C and 60°C to minimize side reactions.

- Monitoring : Thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Optimization of stoichiometry (1.2–1.5 equivalents of coupling agents) and reaction time is crucial for maximizing yield and purity.

Deprotection (if required)

- Reagents : Trifluoroacetic acid (TFA) in DCM or other acidic conditions.

- Purpose : Removal of Boc group to reveal the free amine.

- Conditions : Mild acidic treatment at room temperature.

- Considerations : Selective deprotection preserving the pyrazole amine functionality.

Stepwise Synthesis Example (Based on Literature Data)

| Step | Reaction Description | Reagents & Conditions | Outcome |

|---|---|---|---|

| 1 | Boc Protection of Piperidine | 4-piperidone hydrochloride + di-tert-butyl dicarbonate, base (e.g., triethylamine), THF, room temperature | N-Boc-4-piperidone intermediate |

| 2 | Reductive Amination | N-Boc-4-piperidone + ammonia + titanium isopropoxide + reducing agent (e.g., sodium triacetoxyborohydride), inert atmosphere, 3-8 hours | N-Boc-4-aminopiperidine |

| 3 | Coupling with Pyrazole Derivative | N-Boc-4-aminopiperidine + halogenated pyrazole derivative + base + KI catalyst, solvent (e.g., DMF), heated | Boc-protected coupled product |

| 4 | Optional Deprotection | TFA in DCM, room temperature | Final amine compound |

Optimization and Analytical Monitoring

- Reaction Monitoring : TLC and LC-MS are employed to track conversion and detect impurities.

- Stoichiometric Control : Using slight excess of coupling reagents (1.2–1.5 equivalents) improves completeness.

- Temperature Control : Maintaining moderate temperatures (0–60°C) reduces side reactions.

- Purification : Recrystallization or chromatographic techniques ensure ≥95% purity.

Research Findings and Advantages

- The Boc protection strategy provides stability and selectivity in multi-step synthesis.

- Coupling conditions optimized with polar aprotic solvents and palladium catalysis yield high purity products.

- The synthetic route is adaptable for scale-up, offering potential for industrial production.

- The compound serves as a versatile intermediate for further derivatization in medicinal chemistry.

Summary Table of Preparation Methods

| Preparation Step | Key Reagents | Conditions | Notes |

|---|---|---|---|

| Boc Protection | Di-tert-butyl dicarbonate, base (TEA/DMAP) | RT, THF/DCM | Protects piperidine nitrogen |

| Reductive Amination | Ammonia, titanium isopropoxide, reducing agent | Inert atmosphere, RT, 3–8 h | Converts ketone to amine |

| Coupling Reaction | Halogenated pyrazole, base, KI catalyst | 0–60°C, DMF or DCM | Forms ethyl linker to pyrazole |

| Deprotection (optional) | TFA in DCM | RT, mild acidic | Removes Boc group selectively |

Q & A

Q. What are the common synthetic routes for preparing 1-(2-(1-Boc-piperidin-4-yl)-ethyl)-1H-pyrazol-4-ylamine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves sequential protection, coupling, and deprotection steps. For example:

Piperidine Protection : Introduce the Boc group to the piperidine nitrogen using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., DMAP or TEA in THF) .

Pyrazole-Ethyl Coupling : Employ cross-coupling reactions (e.g., Suzuki-Miyaura or nucleophilic substitution) to attach the ethyl-pyrazole moiety to the Boc-piperidine intermediate. Solvent choice (e.g., DMF or DCM) and temperature control (0–60°C) are critical to minimize side reactions .

Amine Deprotection : Use acidic conditions (e.g., TFA in DCM) to selectively remove the Boc group while preserving the pyrazole-amine functionality .

Optimization : Monitor reaction progress via TLC or LC-MS. Adjust stoichiometry (1.2–1.5 equivalents of coupling reagents) and use computational tools (e.g., quantum chemical calculations) to predict reaction pathways and reduce trial-and-error experimentation .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm regiochemistry and Boc-group integrity. For example, the tert-butyl protons in Boc appear as a singlet at ~1.4 ppm .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] for CHNO: calc. 293.1975, observed 293.1978) .

- X-ray Crystallography : Use SHELXL for refinement. Key parameters include:

Crystal system: Triclinic, Space group: P1

Unit cell: a = 10.1463 Å, b = 10.5595 Å, c = 11.5775 Å

R-factor: 0.038, wR-factor: 0.106 (after full-matrix least-squares refinement) [[1, 3, 19]]

Hydrogen bonding (e.g., C–H···F/O interactions) and packing diagrams reveal stability and polymorphism risks .

Advanced Research Questions

Q. How can computational chemistry be integrated into the design of derivatives to predict biological activity or reactivity?

- Methodological Answer :

- Reaction Path Search : Use quantum mechanical methods (e.g., DFT at the B3LYP/6-31G* level) to model reaction intermediates and transition states. This predicts regioselectivity in pyrazole functionalization .

- Docking Studies : Perform molecular docking (e.g., AutoDock Vina) to screen derivatives against target proteins (e.g., kinases or GPCRs). Focus on π-π stacking between the pyrazole ring and aromatic residues .

- ADMET Prediction : Tools like SwissADME assess solubility (LogP < 3) and metabolic stability (CYP450 interactions) to prioritize synthetic targets .

Q. What strategies are recommended for resolving discrepancies in crystallographic data during structure refinement of similar heterocyclic compounds?

- Methodological Answer :

- Twinned Data : Use SHELXL’s TWIN/BASF commands to model twin domains. For example, refine Flack parameter to address enantiomeric ambiguity .

- Disordered Moieties : Apply PART/SUMP restraints for flexible groups (e.g., ethyl chains). Use ISOR to constrain anisotropic displacement parameters .

- Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry and check hydrogen-bond geometry against Cambridge Structural Database (CSD) norms .

Q. What are the key considerations in analyzing hydrogen bonding and molecular packing in the crystal structure, and how do these interactions influence physicochemical properties?

- Methodological Answer :

- Hydrogen Bond Analysis : Identify donors/acceptors (e.g., N–H···O=C in Boc groups) using Mercury Software. For example, C–H···F interactions (2.51 Å, 175°) in fluorinated analogs enhance thermal stability .

- Packing Motifs : Layer-by-layer stacking (e.g., herringbone vs. columnar) affects solubility and melting points. Use Hirshfeld surface analysis to quantify intermolecular contacts (e.g., % contribution of H···H vs. H···O interactions) .

- Impact on Properties : Stronger hydrogen bonds correlate with higher melting points (e.g., 180–220°C for tightly packed crystals) and lower solubility in polar solvents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.